molecular formula C18H21ClN4O B2802489 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2320377-65-7

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2802489
CAS No.: 2320377-65-7
M. Wt: 344.84
InChI Key: GENWSMJMUPZRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core, a 1,2,4-triazole substituent at the 3-position, and a 3-chlorophenyl group linked via a propan-1-one chain. The stereochemistry (1R,5S) is critical for its spatial orientation, which may influence biological activity and binding affinity.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-14-3-1-2-13(8-14)4-7-18(24)23-15-5-6-16(23)10-17(9-15)22-12-20-11-21-22/h1-3,8,11-12,15-17H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENWSMJMUPZRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one can be synthesized through a series of chemical reactions starting from readily available precursors. A typical synthetic route involves the formation of the triazole ring through cyclization reactions, followed by the incorporation of the azabicyclooctane moiety via nucleophilic substitution. The final step usually involves the coupling of the chlorophenyl group through a condensation reaction.

Industrial Production Methods: : In industrial settings, the synthesis of this compound might be scaled up using optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are typically employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: : 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the electronic and steric properties of the functional groups present in the compound.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenation or nucleophilic substitution can be performed using reagents like halogens or nucleophiles such as amines or thiols.

Major Products: : The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups, modifying the chemical properties of the compound.

Scientific Research Applications

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[32

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and materials.

  • Biology: : Investigated for its potential role in biochemical assays and as a probe for studying biological processes.

  • Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases or conditions.

  • Industry: : Utilized in the development of new materials and chemical processes, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one is closely related to its interaction with molecular targets, such as enzymes or receptors. This compound may act by binding to specific sites on proteins, altering their function or activity. The triazole ring and the azabicyclooctane moiety are crucial for these interactions, influencing the compound's pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound 8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 3-(3-chlorophenyl)propan-1-one Not provided Chlorophenyl group enhances lipophilicity; triazole may confer antifungal activity.
BK63156 (C19H24N4O2) 8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 3-(4-methoxyphenyl)propan-1-one 340.42 Methoxy group increases electron density; potential antifungal screening candidate.
(S)-3-((1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropan-1-amine 8-azabicyclo[3.2.1]octane 3-(3-isopropyl-5-methyl-4H-triazol-4-yl), phenylpropan-1-amine 367.53 Bulky triazole substituents may enhance target specificity; amine group alters solubility.
(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine 8-azabicyclo[3.2.1]octane 3-(3-isopropyl-5-methyl-4H-triazol-4-yl), phenylpropanamine Not provided Stereospecific (1S) configuration critical for enantioselective synthesis and biological interactions.

Q & A

Q. What are the key synthetic steps and intermediates for preparing this compound?

The synthesis involves:

  • Construction of the 8-azabicyclo[3.2.1]octane core via cyclization reactions.
  • Introduction of the 1,2,4-triazole moiety through nucleophilic substitution or click chemistry.
  • Coupling the bicyclic amine with the 3-(3-chlorophenyl)propan-1-one group under optimized conditions (e.g., using coupling agents like EDCI/HOBt). Critical intermediates include the bicyclic amine precursor and the triazole-containing intermediate. Purification often requires HPLC or recrystallization to achieve >95% purity .

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy (1H/13C) to verify stereochemistry and functional groups.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography (if crystalline) to resolve absolute configuration, particularly for the bicyclo[3.2.1]octane and triazole moieties .

Q. What are the primary chemical properties influencing reactivity?

Key properties include:

  • Hydrogen-bonding capacity of the triazole ring, enabling interactions with biological targets.
  • Lipophilicity from the 3-chlorophenyl group, affecting membrane permeability.
  • Steric hindrance around the bicyclic amine, influencing regioselectivity in reactions like alkylation or acylation .

Advanced Research Questions

Q. How can contradictory bioactivity data in literature be resolved?

Contradictions may arise from:

  • Variability in assay conditions (e.g., pH, temperature).
  • Off-target effects due to impurities or enantiomeric mixtures. Methodological solutions :
  • Perform dose-response curves across multiple cell lines or enzymatic assays.
  • Use structure-activity relationship (SAR) studies to isolate the pharmacophore.
  • Compare results with structurally related analogs (see Table 1) to identify critical functional groups .

Table 1: Structural Analogs and Biological Activities

Compound ClassKey FeaturesReported Activity
1H-Triazole DerivativesTriazole ringAntifungal, kinase inhibition
Bicyclic AminesRigid bicyclic coreCNS modulation
Chlorophenyl-containingLipophilic aromatic groupGPCR antagonism

Q. What experimental strategies optimize enantiomeric purity during synthesis?

  • Use chiral catalysts (e.g., Ru-based asymmetric hydrogenation catalysts) for stereocontrol.
  • Employ chiral stationary phase HPLC for separation of enantiomers.
  • Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) that influence stereoselectivity .

Q. How to elucidate the compound’s mechanism of action at the molecular level?

  • Conduct biochemical assays (e.g., enzyme inhibition kinetics) to identify target binding.
  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.
  • Use molecular docking simulations to predict interactions with proteins (e.g., kinases or GPCRs) based on the triazole and bicyclic amine motifs .

Methodological Guidance for Common Challenges

Handling solubility issues in biological assays

  • Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity.
  • Use lipid-based nanoformulations (e.g., liposomes) for in vivo studies to enhance bioavailability .

Addressing stability under physiological conditions

  • Perform accelerated stability studies (pH 2–9, 37°C) with LC-MS monitoring.
  • Modify labile groups (e.g., replace ester linkages with amides) if degradation is observed .

Data Interpretation and Validation

Validating conflicting computational vs. experimental binding data

  • Cross-validate docking results with alanine scanning mutagenesis of the target protein.
  • Use cryo-EM or X-ray co-crystallography to resolve binding modes at atomic resolution .

Designing SAR studies for derivative libraries

  • Prioritize modifications at the 3-chlorophenyl group (e.g., halogen substitution) and triazole position (e.g., N-alkylation).
  • Screen derivatives using high-throughput FRET-based assays or cell viability assays to identify lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.